Pneumadin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

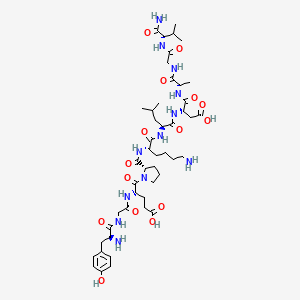

Pneumadin is a decapeptide originally isolated from mammalian lungs . It releases arginine-vasopressin from the neurohypophysis, thereby having antidiuretic activity . The rat peptide is: Tyr-Gly-Glu-Pro-Lys-Leu-Asp-Ala-Gly-Val-NH2 . The peptide from human fetal lungs has Ala instead of Tyr .

Synthesis Analysis

This compound is a decapeptide, originally isolated from mammalian lungs . It exerts a potent stimulating effect on arginine-vasopressin (AVP) release, thereby evoking an antidiuretic effect . More research is needed to understand the complete synthesis process of this compound.Physical And Chemical Properties Analysis

The molecular weight of this compound is 1047.2 g/mol . Detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Wissenschaftliche Forschungsanwendungen

1. Effects on Adrenal Glands

Pneumadin (PNM) is known to stimulate the pituitary-adrenocortical axis in rats. Research has shown that PNM administration can significantly increase the adrenal weight and the average volume of adrenocortical cells in rats treated with dexamethasone. This indicates that PNM can enhance the growth of the adrenal cortex, potentially through a mechanism involving the stimulation of ACTH release (Markowska et al., 1996).

2. Antidiuretic Effect

PNM has exhibited an antidiuretic effect, acting via the stimulation of arginine-vasopressin (AVP) release. Intravenous injection of this compound in rats has been shown to cause rapid and significant antidiuresis without altering other cardiovascular parameters. This effect is AVP-dependent, as demonstrated in experiments with rats genetically lacking circulating AVP (Watson et al., 1995).

3. Influence on Reproductive Organs

PNM concentrations in the rat ventral prostate and seminal vesicles are influenced by hormonal changes, particularly by testosterone and estradiol. Studies have shown changes in PNM concentrations in these organs in response to castration and testosterone replacement, suggesting a role of PNM in the function of these glands (Miśkowiak et al., 2003).

4. Tissue Distribution

The tissue distribution of this compound immunoreactivity has been examined in rats, revealing its presence in various organs. High concentrations have been detected in the lungs and prostate, with immunoreactivity localized in the epithelial cells. This distribution suggests a potential role for PNM in the functional regulation of these organs (Kosowicz et al., 2003).

5. Vascular Effects

PNM has shown to evoke intracellular free Ca2+ responses in rat aortic smooth muscle cells, indicating a direct vascular effect. The response to PNM in these cells suggests a potential application in studying calcium mobilization and its regulatory mechanisms in vascular smooth muscle cells (Batra et al., 1999).

Wirkmechanismus

Target of Action

Pneumadin (PNM) is a biologically active decapeptide . The primary target of this compound is the arginine-vasopressin (AVP) system . AVP, also known as antidiuretic hormone (ADH), plays a crucial role in maintaining the body’s water balance by reducing urine production and conserving body water .

Mode of Action

This compound exerts its effects by stimulating the release of arginine-vasopressin (AVP) . This interaction leads to a potent antidiuretic action, reducing urine production and helping the body conserve water .

Biochemical Pathways

The biochemical pathway affected by this compound involves the stimulation of the arginine-vasopressin (AVP) system . AVP is released from the posterior pituitary gland in response to high blood osmolality or low blood volume. Once released, AVP acts on the kidneys to increase water reabsorption, thereby reducing urine volume and helping the body conserve water .

Result of Action

The primary result of this compound’s action is a marked antidiuretic effect . By stimulating the release of AVP, this compound reduces urine production and helps the body conserve water . This can be particularly beneficial in conditions where water conservation is necessary, such as in cases of dehydration.

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Pneumadin interacts with various enzymes and proteins within the body. It has been found to stimulate the release of arginine-vasopressin (AVP) and Adrenocorticotropic hormone (ACTH), thereby influencing various biochemical reactions . The nature of these interactions is likely to be complex and multifaceted, involving a range of biomolecular interactions.

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to enhance rat adrenal growth . This effect is thought to be indirect and probably involves the stimulation of both arginine-vasopressin (AVP) and ACTH release . This compound’s influence on cell function extends to impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules within the body. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has a role in acute stimulation of the pituitary-adrenocortical axis in rats

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the regulation of water balance in the body through its potent stimulation of arginine-vasopressin (AVP) release

Subcellular Localization

It is known that this compound is a decapeptide originally isolated from mammalian lungs , suggesting that it may be localized to specific compartments or organelles within lung cells

Eigenschaften

IUPAC Name |

(4S)-5-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H74N12O15/c1-24(2)19-32(45(72)57-33(21-38(65)66)44(71)53-26(5)41(68)51-23-36(62)58-39(25(3)4)40(50)67)56-43(70)30(9-6-7-17-48)55-46(73)34-10-8-18-59(34)47(74)31(15-16-37(63)64)54-35(61)22-52-42(69)29(49)20-27-11-13-28(60)14-12-27/h11-14,24-26,29-34,39,60H,6-10,15-23,48-49H2,1-5H3,(H2,50,67)(H,51,68)(H,52,69)(H,53,71)(H,54,61)(H,55,73)(H,56,70)(H,57,72)(H,58,62)(H,63,64)(H,65,66)/t26-,29-,30-,31-,32-,33-,34-,39-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBSORCBSCSOBHH-IHJZLXGESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H74N12O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1047.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

130918-90-0 |

Source

|

| Record name | Pneumadin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130918900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-(2-Chlorophenyl)-2,3,4,5,10,11-hexahydro-10-(1-oxopentyl)-1H-Dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B1678847.png)

![6-Amino-4-(2,5-dimethoxyphenyl)-3-(naphthalen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1678849.png)